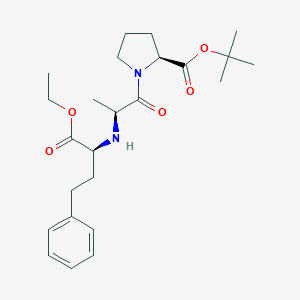

Enalapril tert-Butyl Ester

Descripción general

Descripción

Enalapril tert-Butyl Ester (ETBE) is a prodrug derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Structurally, it features a tert-butyl ester group attached to the carboxylic acid moiety of enalaprilat (the active metabolite of enalapril) . This modification is designed to enhance oral bioavailability by increasing lipophilicity, thereby improving intestinal absorption. Like other ACE inhibitor prodrugs, ETBE undergoes enzymatic hydrolysis in vivo to release the active diacid form, which inhibits ACE and reduces angiotensin II production, ultimately lowering blood pressure . Its molecular formula is C₂₂H₃₂N₂O₅, with a molecular weight of 404.5 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril tert-Butyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, amino acids, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Condensation and Hydrolysis

-

Condensation : BOC-L-alanine reacts with L-proline methyl ester hydrochloride in dichloromethane using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a condensing agent and triethylamine as a base. This forms BOC-L-alanyl-L-proline methyl ester (84% yield) .

-

Hydrolysis : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield BOC-L-alanyl-L-proline .

Deprotection of the tert-Butyl Ester

-

Acid-Mediated Deprotection : Treatment with HCl in ethanol at 25°C removes the BOC (tert-butoxycarbonyl) group, yielding L-alanyl-L-proline (85% yield) . The reaction proceeds via acid-catalyzed cleavage of the tert-butyl ester, with neutralization to pH 3–5 using NaOH to isolate the product .

-

General Reactivity : Tert-butyl esters are resistant to basic hydrolysis but readily cleaved under acidic conditions (e.g., HCl, TFA) or via enzymatic action .

In Vitro Stability

-

GI Tract Stability : Enalapril tert-butyl ester demonstrates stability in gastrointestinal (GI) homogenate (>50% remaining after 1 hour), unlike methyl or ethyl esters (<10% remaining). This stability is attributed to resistance to carboxylesterase (CES1) in the GI tract .

-

Enzymatic Hydrolysis : Hepatic esterases metabolize the ester to its active form, enalaprilat, post-absorption .

Comparative Stability of Esters

| Ester Type | GI Homogenate Stability (1 h) | Key Enzyme Involved |

|---|---|---|

| Methyl | <10% remaining | CES1 |

| Ethyl | <10% remaining | CES1 |

| tert-Butyl | >50% remaining | Minimal CES1 activity |

Reduction Reactions

-

Catalytic Hydrogenation : this compound undergoes reductive amination with ethyl 2-oxo-4-phenylbutyrate using Raney nickel and hydrogen (2 atm) to form enalapril .

Acid Chloride Formation

-

While not directly reported for this compound, tert-butyl esters generally react with SOCl₂ at room temperature to generate acid chlorides in high yields . This reaction could be leveraged for further derivatization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | EDCI, TEA, CH₂Cl₂, 0–30°C | 84% | 95% |

| Deprotection | HCl (31%), ethanol, 25°C | 85% | 98% |

| Reduction | H₂ (2 atm), Raney nickel, 3A molecular sieve | 74% | N/A |

Prodrug Activation

-

This compound is hydrolyzed in vivo to enalaprilat, the active ACE inhibitor. This biotransformation occurs via hepatic esterases, with 60% of the absorbed dose converted .

Comparative Metabolism

| Property | This compound | Captopril |

|---|---|---|

| Prodrug | Yes | No |

| Activation Site | Liver | N/A |

| Half-Life (Active) | 11 hours | 2 hours |

Key Research Findings

-

Synthetic Efficiency : The tert-butyl group enhances reaction selectivity during intermediate synthesis, minimizing side reactions .

-

Metabolic Advantages : Its stability in the GI tract improves oral bioavailability compared to labile esters (e.g., methyl) .

-

Industrial Scalability : Automated reactors and optimized conditions (e.g., 0–40°C for deprotection) enable large-scale production .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enalapril tert-butyl ester serves as a prodrug that is metabolized into its active form, Enalaprilat. This conversion is crucial for its effectiveness in treating hypertension and heart failure. The compound's structure allows for enhanced lipophilicity, which can improve its absorption and bioavailability compared to its parent drug.

Pharmacokinetic Studies

Pharmacokinetic studies utilize this compound to trace the biotransformation processes within biological systems. The compound is employed in studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Enalapril derivatives.

Case Study Insights

Research has demonstrated that the tert-butyl ester enhances the stability and solubility of Enalapril in various formulations:

- Stability Testing : In formulations stored at different temperatures, Enalapril maleate showed a decrease in concentration over time; however, modifications with tert-butyl esters maintained better stability profiles .

- Transdermal Delivery : The compound has been explored for use in transdermal drug delivery systems due to its favorable molecular weight and lipophilicity, allowing for efficient skin permeation .

Formulation Development

The development of pharmaceutical formulations incorporating this compound focuses on improving delivery methods and patient compliance. Its application in liquid dosage forms has been evaluated for characteristics such as palatability and injectability.

Comparative Analysis of Formulations

| Sample Type | Viscosity (Pa.s) | Stability (Days at 25°C) | Recovery Rate (%) |

|---|---|---|---|

| Atenolol Formulation | 0.238 ± 0.061 | 180 | 69.12 ± 2.34 |

| Enalapril Maleate Formulation | 0.273 ± 0.028 | 60 | 64.10 ± 6.99 |

| SuspendIt® | 0.483 ± 0.007 | 180 | 78.4 ± 3.1 |

This table highlights the comparative performance of formulations containing Enalapril maleate versus those with other active ingredients like Atenolol .

Industrial Applications

In addition to medicinal uses, this compound is also applied in pharmaceutical quality control processes to ensure consistency in drug formulation and efficacy.

Quality Control Standards

The compound is utilized as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of Enalapril and its derivatives. This application is critical for validating the identity and purity of pharmaceutical products.

Mecanismo De Acción

The mechanism of action of Enalapril tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Bioactivation

- ETBE: Requires de-esterification to enalaprilat for ACE inhibition.

- Enalapril (Ethyl Ester) : Rapidly hydrolyzed in blood (t1/2 ~2 hours), with faster conversion to enalaprilat .

- MK-421 (Ethyl Ester Prototype) : Demonstrates species-dependent absorption; slower hydrolysis in dogs (ID₅₀ 278 µg/kg) vs. rats (ID₅₀ 14 µg/kg) .

Potency and Efficacy

- ETBE vs. Enalapril : While ETBE’s intact ester form shows negligible in vitro ACE inhibition (similar to MK-421 ), its prodrug design ensures sustained release of enalaprilat, enhancing in vivo duration of action.

- Cilazapril (tert-Butyl Ester Analog) : Requires sequential hydrolysis of ethyl and tert-butyl esters for activation, illustrating the complexity of multi-ester prodrugs .

Actividad Biológica

Enalapril tert-butyl ester is a prodrug of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The biological activity of this compound is primarily linked to its conversion into enalaprilat, the active form, which exerts its pharmacological effects by inhibiting ACE. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

This compound functions as a prodrug that is metabolized to enalaprilat. The mechanism involves:

- Inhibition of ACE : Enalaprilat competitively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .

- Effects on Renin-Angiotensin-Aldosterone System (RAAS) : By inhibiting ACE, enalaprilat increases plasma renin activity due to the loss of feedback inhibition from angiotensin II. This leads to decreased aldosterone secretion and increased sodium excretion, further contributing to blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Following oral administration, enalapril is rapidly absorbed and converted into enalaprilat. Studies indicate that the bioavailability of enalapril can be affected by its formulation and the presence of certain excipients .

- Distribution : Enalaprilat distributes widely in tissues, particularly in the kidneys and vascular tissues. However, it has limited penetration across the blood-brain barrier .

- Metabolism : The compound is primarily metabolized in the liver via hydrolysis by esterases to form enalaprilat. Approximately 60% of the absorbed dose undergoes this transformation .

- Excretion : Both enalapril and enalaprilat are predominantly excreted via the kidneys, with about 61% of the dose recovered in urine .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Hypertensive Patients : A clinical trial demonstrated that patients treated with enalapril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The antihypertensive effects were sustained over a 24-hour period post-administration .

- Heart Failure Management : In patients with heart failure, enalapril has been shown to improve symptoms and reduce hospitalizations related to heart failure exacerbations. The drug's ability to lower afterload contributes to improved cardiac output .

- Adverse Effects : Common side effects associated with ACE inhibitors like enalapril include hypotension, hyperkalemia, and cough. A study noted that while these side effects are prevalent, they are generally manageable with dose adjustments or monitoring .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to other ACE inhibitors:

| Property | This compound | Captopril | Lisinopril |

|---|---|---|---|

| Prodrug | Yes | No | No |

| Active Metabolite | Enalaprilat | Captopril | Lisinopril |

| Onset of Action | 1-2 hours | 1 hour | 1 hour |

| Duration of Action | 12-24 hours | 6-8 hours | 24 hours |

| Common Side Effects | Hypotension, cough | Rash, taste changes | Dizziness, headache |

Propiedades

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127024 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108428-39-3 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.